Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, is a chemical compound with the molecular formula C7H10NO6P2 It is a member of the phosphonic acid family, which are characterized by the presence of a phosphonic acid group (–PO3H2) attached to an organic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, typically involves the reaction of a pyridine derivative with a phosphonic acid precursor. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process typically includes the use of high-purity reagents and catalysts to ensure the efficient conversion of starting materials to the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine or phosphite.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acid derivatives with additional oxygen atoms, while substitution reactions can produce a variety of functionalized phosphonic acids .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphate metabolism.
Wirkmechanismus
The mechanism of action of phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting metabolic pathways. The specific pathways involved depend on the biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, can be compared with other similar compounds, such as:
Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-: This compound has a similar structure but with the phosphonic acid group attached to the 4-position of the pyridine ring instead of the 2-position.
1-Hydroxy-2-(3-pyridinyl)ethylidene bis-phosphonic acid: This compound contains two phosphonic acid groups and is used in different applications.
The uniqueness of phosphonic acid, [2-phosphono-1-(2-pyridinyl)ethyl]-, lies in its specific structural configuration, which influences its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
652989-80-5 |
---|---|
Molekularformel |
C7H11NO6P2 |
Molekulargewicht |
267.11 g/mol |
IUPAC-Name |
(2-phosphono-1-pyridin-2-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO6P2/c9-15(10,11)5-7(16(12,13)14)6-3-1-2-4-8-6/h1-4,7H,5H2,(H2,9,10,11)(H2,12,13,14) |
InChI-Schlüssel |
MOGYYGYIIWDQFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(CP(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.